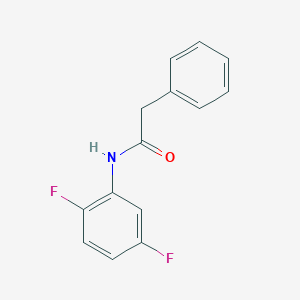

N-(2,5-difluorophenyl)-2-phenylacetamide

Description

N-(2,5-Difluorophenyl)-2-phenylacetamide is a fluorinated acetamide derivative characterized by a phenyl group attached to the acetamide’s methylene carbon and a 2,5-difluorophenyl substituent on the nitrogen atom. Fluorinated aromatic systems are known to enhance metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius, which can influence hydrogen bonding and lipophilicity .

Properties

Molecular Formula |

C14H11F2NO |

|---|---|

Molecular Weight |

247.24 g/mol |

IUPAC Name |

N-(2,5-difluorophenyl)-2-phenylacetamide |

InChI |

InChI=1S/C14H11F2NO/c15-11-6-7-12(16)13(9-11)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) |

InChI Key |

SGRDGAGBWWAMGY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)F)F |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide

- Structure : Features a benzoyl group and 4,5-dimethoxyphenethyl substituent on the nitrogen, with a 2-phenylacetamide backbone.

- Properties : Exhibits anticonvulsant, antidepressant, and antiproliferative activities . Crystallographic analysis reveals planar amide groups and intermolecular hydrogen bonding (N–H⋯O), contributing to stable crystal packing .

- Key Difference : The 2,5-difluorophenyl group in the target compound replaces the bulky benzoyl-dimethoxyphenethyl moiety, likely reducing steric hindrance and altering biological target interactions.

2,2-Diphenylacetamide

- Structure : Two phenyl groups attached to the acetamide’s methylene carbon.

- Properties : Demonstrates antimycobacterial activity and is a precursor for pharmaceuticals like loperamide . Crystal packing involves N–H⋯O hydrogen bonds forming zigzag chains, with dihedral angles of ~85° between phenyl rings .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Structure : Contains a dichlorophenyl group and a pyrazolyl ring substituent.

- Crystallographic analysis shows variable dihedral angles (44.5°–77.5°) between aryl and heterocyclic rings, influenced by steric repulsion .

- Key Difference : Fluorine substituents in the target compound may confer greater metabolic stability compared to chlorine, which is bulkier and less electronegative .

Pesticide-Related Chloroacetamides

- Examples : Alachlor, pretilachlor, and dimethenamid ().

- Properties : Chlorinated acetamides act as herbicides by inhibiting fatty acid synthesis in plants. Their efficacy depends on lipophilicity and substituent positioning .

- Key Difference : The target compound’s fluorinated aryl group may reduce environmental persistence compared to chlorinated analogs, as C–F bonds are more resistant to hydrolysis .

Data Tables

Table 1: Structural Comparison of Selected Acetamides

| Compound Name | Substituents on Nitrogen | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| N-(2,5-Difluorophenyl)-2-phenylacetamide | 2,5-Difluorophenyl | C₁₄H₁₁F₂NO | Fluorinated aryl, acetamide |

| N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide | Benzoyl-4,5-dimethoxyphenethyl | C₂₅H₂₄N₂O₄ | Methoxy, benzoyl, acetamide |

| 2,2-Diphenylacetamide | None (diphenyl on methylene) | C₁₄H₁₃NO | Diphenyl, acetamide |

| Alachlor | 2,6-Diethylphenyl, methoxymethyl | C₁₄H₂₀ClNO₂ | Chloro, methoxy, acetamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.